Everolimus O-ethyl impurity, assuming it refers to an ethyl ester derivative of Everolimus, would likely be classified as a process-related impurity. These impurities can arise during the synthesis of the active pharmaceutical ingredient due to incomplete reactions, side reactions, or the presence of residual reagents or solvents. []
Everolimus O-ethyl impurity is a chemical compound associated with the synthesis of everolimus, an immunosuppressant commonly used to prevent organ transplant rejection. This impurity is classified as a derivative of rapamycin and is recognized for its role in the quality control of pharmaceutical formulations containing everolimus. Understanding this impurity is crucial for ensuring the safety and efficacy of everolimus-based medications.
Everolimus O-ethyl impurity, identified by the Chemical Abstracts Service number 1704711-12-5, has a molecular formula of and a molecular weight of 972.25 g/mol . It is categorized as a non-pharmacopeial impurity, meaning it does not have standardized specifications in official compendia but is nonetheless significant for analytical and regulatory purposes .
The synthesis of everolimus O-ethyl impurity typically occurs during the production process of everolimus itself. A notable method involves the reaction of sirolimus with various reagents, such as triflates in the presence of bases like 2,6-lutidine in organic solvents like toluene. The process generally includes several steps:
This synthesis pathway is critical for understanding how impurities arise and how they can be managed during drug production.
The molecular structure of everolimus O-ethyl impurity features an ethyl group attached to the oxygen atom at the 40-position of the rapamycin backbone. The compound's structural integrity can be depicted as follows:
The detailed structure indicates that this compound retains the core features of rapamycin while incorporating an ethyl substituent, which is essential for its identification and analysis in pharmaceutical contexts .
Everolimus O-ethyl impurity can participate in various chemical reactions typical for organic compounds with hydroxyl groups. Notably:
These reactions are significant when considering the stability and behavior of everolimus formulations during storage and use .
Everolimus acts primarily as an inhibitor of the mechanistic target of rapamycin (mTOR), a crucial regulator in cell growth and proliferation pathways. The presence of everolimus O-ethyl impurity does not significantly alter this mechanism but may influence pharmacokinetics or pharmacodynamics due to its structural similarities.
The mTOR pathway affects several cellular processes, including:
By inhibiting mTOR, everolimus effectively reduces cellular proliferation, which is beneficial in preventing organ rejection post-transplantation.
Everolimus O-ethyl impurity exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but potential reactivity under acidic or basic environments due to functional groups present in its structure .
Everolimus O-ethyl impurity finds application primarily in quality control processes within pharmaceutical manufacturing. Its presence must be monitored to ensure that formulations meet safety standards. Additionally, it serves as a reference standard for analytical testing methods such as high-performance liquid chromatography (HPLC) to quantify impurities in drug products.
Moreover, understanding this impurity contributes to research on mTOR inhibitors, expanding knowledge on their therapeutic applications beyond transplantation, including oncology and metabolic disorders .
Everolimus O-ethyl impurity (CAS 170471-12-5) is a process-related impurity arising during the synthesis of everolimus, an mTOR inhibitor used in immunosuppressive and anticancer therapies. The impurity has the molecular formula C54H85NO14 and a molecular weight of 972.25 g/mol [2] [3]. Structurally, it differs from everolimus through ethylation at the O-40 position, where an ethyl group replaces the intended 2-hydroxyethyl moiety. This modification occurs due to ethoxylation side reactions during the final stages of everolimus synthesis, particularly when ethanol contaminants are present in reaction solvents [1] [6]. The compound is systematically named as:(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-30-Ethoxy-1,18-Dihydroxy-12-((1R)-2-[(1S,3R,4R)-4-(2-Hydroxyethoxy)-3-Methoxycyclohexyl]-1-methylethyl)-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-aza-tricyclo[30.3.1.04.2]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone [2].*
Table 1: Structural Comparison of Everolimus and O-Ethyl Impurity
Characteristic | Everolimus | O-Ethyl Impurity |
---|---|---|
Molecular Formula | C53H83NO14 | C54H85NO14 |
Molecular Weight | 958.22 g/mol | 972.25 g/mol |
CAS Number | 159351-69-6 | 1704711-12-5 |
Key Modification | 40-O-(2-hydroxyethyl) | 40-O-ethyl |
Origin | Active Pharmaceutical Ingredient | Synthesis byproduct |
The O-ethyl impurity is critical in quality control due to its potential to compromise therapeutic efficacy. As an analog of everolimus, it may competitively inhibit mTOR with reduced binding affinity, diminishing immunosuppressive activity. Forced degradation studies reveal that everolimus is susceptible to acid hydrolysis (7.02% degradation) and oxidative stress (10.09% degradation), though the O-ethyl impurity specifically forms during synthesis rather than degradation [1]. Its control is essential because:
The control of everolimus O-ethyl impurity follows ICH Q3A(R2) guidelines, which classify it as a specified impurity requiring identification and qualification. Key regulatory requirements include:
Table 2: ICH Q3A(R2) Thresholds for Everolimus O-Ethyl Impurity
Parameter | Threshold | Regulatory Requirement |
---|---|---|
Reporting | 0.05% | Documentation in batch certificates |
Identification | 0.10% | Spectroscopic confirmation (e.g., HPLC-MS) |
Qualification | 0.15% | Toxicological studies or scientific rationale |
Specification | ≤0.15% | Release and shelf-life limits |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7